molecular formula C25H26INO B15020722 3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B15020722
M. Wt: 483.4 g/mol
InChI Key: QLDHJYUJNSZKBY-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: Shares the iodophenyl group but lacks the additional aromatic rings and functional groups.

    4-Methylacetophenone: Contains the methylphenyl group but lacks the iodophenyl and propan-2-yl groups.

    4-Isopropylphenylamine: Contains the propan-2-ylphenyl group but lacks the iodophenyl and methylphenyl groups.

Uniqueness

3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one is unique due to its combination of three different aromatic rings and functional groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H26INO

Molecular Weight

483.4 g/mol

IUPAC Name

3-(4-iodoanilino)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C25H26INO/c1-17(2)19-8-10-20(11-9-19)24(27-23-14-12-22(26)13-15-23)16-25(28)21-6-4-18(3)5-7-21/h4-15,17,24,27H,16H2,1-3H3

InChI Key

QLDHJYUJNSZKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)NC3=CC=C(C=C3)I

Origin of Product

United States

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